ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE
Overview
Description
ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE is an organic compound with a complex structure that includes an ester functional group, a piperidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE typically involves multiple steps. One common method includes the reaction of ethyl chloroacetate with 1-benzyl-4-piperidylamine under basic conditions to form the intermediate product. This intermediate is then reacted with phosgene or a similar carbonylating agent to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-[(1-BENZYL-4-PIPERIDYL)AMINO]-2-CYANOACRYLATE: Similar structure but with a cyano group.
ETHYL 2-(4-BROMOPHENYL)ACETATE: Similar ester functional group but different aromatic substitution.
Uniqueness
ETHYL 2-({[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)ACETATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[(1-benzylpiperidin-4-yl)carbamoylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-23-16(21)12-18-17(22)19-15-8-10-20(11-9-15)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPXZNZLZVQWRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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